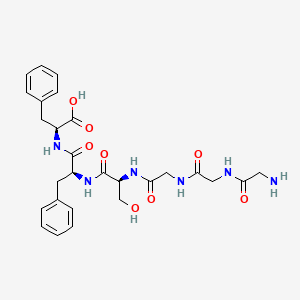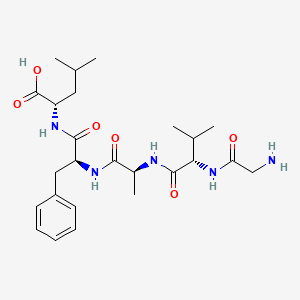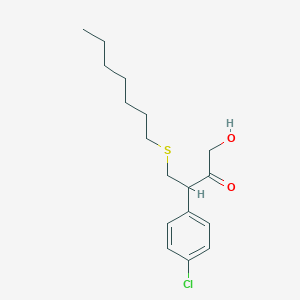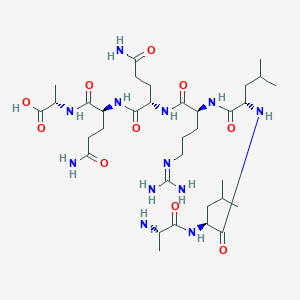![molecular formula C10H12O3Se B14198115 3-[4-(Methaneseleninyl)phenyl]propanoic acid CAS No. 918875-17-9](/img/structure/B14198115.png)
3-[4-(Methaneseleninyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methaneseleninyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methaneseleninyl)phenyl]propanoic acid typically involves the introduction of the methaneseleninyl group to a phenylpropanoic acid precursor. One common method is the reaction of 4-bromophenylpropanoic acid with methaneseleninic acid under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methaneseleninyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methaneseleninyl group to selenol or selenide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
3-[4-(Methaneseleninyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing selenium-containing organic compounds, which are valuable in various chemical reactions and studies.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Methaneseleninyl)phenyl]propanoic acid involves its interaction with biological molecules and pathways. The methaneseleninyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress. The compound may also interact with specific enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A simpler analog without the methaneseleninyl group.
3-[4-(Methylsulfonyl)phenyl]propanoic acid: Contains a methylsulfonyl group instead of methaneseleninyl.
3-[4-(Methylthio)phenyl]propanoic acid: Contains a methylthio group instead of methaneseleninyl.
Uniqueness
The presence of the methaneseleninyl group in 3-[4-(Methaneseleninyl)phenyl]propanoic acid imparts unique redox properties and potential biological activities that are not observed in its analogs. This makes it a valuable compound for research in redox biology and selenium chemistry.
Properties
CAS No. |
918875-17-9 |
|---|---|
Molecular Formula |
C10H12O3Se |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
3-(4-methylseleninylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3Se/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
InChI Key |
DJLOQKMAIOJNLP-UHFFFAOYSA-N |
Canonical SMILES |
C[Se](=O)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)


![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

